molecular formula C15H14N6O B2893191 N-ethyl-N-phenyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide CAS No. 1448036-76-7

N-ethyl-N-phenyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2893191
CAS No.: 1448036-76-7
M. Wt: 294.318
InChI Key: JHCMPIQMAQMMAP-UHFFFAOYSA-N
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Description

1,2,4-Triazole derivatives are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves multistep synthetic routes . For example, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

1,2,4-Triazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

1,2,4-Triazoles are known to participate in a variety of chemical reactions. For instance, they can act as effective mono- or bi-nucleophiles in controlled multidirectional reactions that lead to the synthesis of a variety of heterocycles .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary widely depending on their specific structures. For instance, some compounds synthesized are thermally stable, exhibit acceptable densities, and optimal oxygen balance .

Scientific Research Applications

Antiviral Activity

Researchers have developed a new synthetic route for benzamide-based 5-aminopyrazoles and their derivatives, showing significant antiviral activities against influenza A virus (H5N1), suggesting potential applications in combating avian influenza viruses (Hebishy, Salama, & Elgemeie, 2020).

Antimicrobial Activity

Novel compounds, including thieno[2,3-c]pyridazines, have been synthesized with demonstrated antibacterial activities. This research indicates the potential of pyridazine derivatives in developing new antibacterial agents (Al-Kamali, Al-Hazmi, Alhousami, & Al-Masany, 2014). Additionally, various 1,2,4-triazole derivatives have been synthesized, showing antimicrobial activity, which could lead to new treatments for microbial infections (Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012).

Antioxidant and Antiurease Activities

Research into 1,2,4-triazole Schiff base and amine derivatives has uncovered compounds with notable antioxidant and antiurease activities, indicating potential for therapeutic applications (Sokmen, Gumrukcuoglu, Uğraş, Sahin, Sagkal, & Uğraş, 2014).

Acetylcholinesterase Inhibitors

A series of pyridazine derivatives have been identified as potent acetylcholinesterase inhibitors, offering a promising avenue for the treatment of diseases like Alzheimer's (Contreras, Parrot, Sippl, Rival, & Wermuth, 2001).

Herbicidal Activities

Pyridazine derivatives have also been explored for their herbicidal activities, presenting a novel approach to plant protection and agricultural chemistry (Xu, Hu, Zou, Liu, Zhu, Wang, Hu, & Yang, 2008).

Properties

IUPAC Name

N-ethyl-N-phenyl-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O/c1-2-20(12-6-4-3-5-7-12)15(22)13-8-9-14(19-18-13)21-11-16-10-17-21/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHCMPIQMAQMMAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=NN=C(C=C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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